[1,3,5]Trithiane-2-carboxylic acid [1,3,5]Trithiane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0674975
InChI: InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6)
SMILES: C1SCSC(S1)C(=O)O
Molecular Formula: C4H6O2S3
Molecular Weight: 182.3 g/mol

[1,3,5]Trithiane-2-carboxylic acid

CAS No.:

Cat. No.: VC0674975

Molecular Formula: C4H6O2S3

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

[1,3,5]Trithiane-2-carboxylic acid -

Specification

Molecular Formula C4H6O2S3
Molecular Weight 182.3 g/mol
IUPAC Name 1,3,5-trithiane-2-carboxylic acid
Standard InChI InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6)
Standard InChI Key NKPXGICIHGXXFQ-UHFFFAOYSA-N
SMILES C1SCSC(S1)C(=O)O
Canonical SMILES C1SCSC(S1)C(=O)O

Introduction

# Trithiane-2-carboxylic acid: A Comprehensive Analysis Trithiane-2-carboxylic acid is a sulfur-containing heterocyclic compound with significant potential in organic synthesis and pharmaceutical applications. This article provides an in-depth examination of its chemical structure, properties, synthesis routes, and applications based on current research findings. The compound's unique structural features, combining a trithiane ring system with a carboxylic acid functionality, make it a valuable building block in the development of various chemical entities.

Basic Information and Nomenclature Trithiane-2-carboxylic acid is an organosulfur compound characterized by a six-membered heterocyclic ring containing three sulfur atoms in alternating positions with methylene groups. The carboxylic acid group is attached at the second position of the trithiane ring. This compound is identified in chemical databases with the following information:

  • PubChem CID: 1587568

  • Molecular Formula: C4H6O2S3

  • Molecular Weight: 182.3 g/mol

  • Registry Numbers: 58202-91-8

Structural Characteristics

The 1,3,5-trithiane ring system forms the core structure of this compound, creating a chair-like conformation similar to cyclohexane but with three sulfur atoms replacing carbon atoms at positions 1, 3, and 5. The carboxylic acid group (-COOH) at position 2 extends from this ring structure, influencing both the physical properties and reactivity of the compound. The presence of multiple sulfur atoms in the ring creates a unique electronic environment that contributes to its chemical behavior .

Physicochemical Properties

Physical Properties

Based on computational and experimental data, trithiane-2-carboxylic acid demonstrates the following physical properties:

PropertyValueReference
Molecular Weight182.3 g/mol
Physical StateSolid at room temperature
Exact Mass181.95344 Da (for parent compound)
Monoisotopic Mass181.95344 Da
Topological Polar Surface Area~63 Ų (estimated from related compounds)

Chemical Properties

The chemical behavior of trithiane-2-carboxylic acid is influenced by both the trithiane ring and the carboxylic acid functionality. Notable chemical properties include:

  • Acidity: Functions as a weak acid due to the carboxylic acid group

  • Solubility: Limited solubility in water, but increased solubility in organic solvents

  • Reactivity: Can undergo typical carboxylic acid reactions (esterification, amidation) while maintaining the trithiane ring structure

  • Redox Behavior: Sulfur atoms in the ring can participate in oxidation-reduction reactions

The compound can form a carboxylate salt (1,3,5-Trithiane-2-carboxylate) with a formal charge of -1, which shows altered properties:

PropertyAcid FormCarboxylate FormReference
Molecular Weight182.3 g/mol181.3 g/mol
Hydrogen Bond Donor Count10
Hydrogen Bond Acceptor Count45
Formal Charge0-1
XLogP3-AA~2.0 (estimated)2.5

Synthesis and Preparation

Related Synthetic Approaches

The synthesis of related thiophene and thienopyrimidine derivatives provides insight into potential methodologies applicable to trithiane-2-carboxylic acid:

For instance, the Gewald reaction, which involves condensation of active methylene compounds with carbonyl compounds and sulfur, has been employed in synthesizing various thiophene derivatives. This reaction typically proceeds under basic conditions and could potentially be modified for trithiane synthesis .

Similarly, reactions involving carbon disulfide and appropriate precursors have been utilized to introduce sulfur into heterocyclic systems, as demonstrated in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione derivatives .

Structural Characterization

Spectroscopic Data

The structural elucidation of trithiane-2-carboxylic acid and related compounds typically employs multiple spectroscopic techniques:

  • FT-IR Spectroscopy:

    • Expected to show characteristic absorption bands for the carboxylic acid group (C=O stretch at ~1700-1725 cm⁻¹, O-H stretch at ~3000-3500 cm⁻¹)

    • C-S stretching vibrations typically appear in the 600-700 cm⁻¹ region

  • NMR Spectroscopy:

    • ¹H-NMR would display signals for the methylene protons in the trithiane ring and the carboxylic acid proton

    • ¹³C-NMR would show distinctive chemical shifts for the trithiane ring carbons and the carboxylic carbon

    • 2D NMR techniques (COSY, HETCOR, HMBC) would help confirm structural assignments

  • Mass Spectrometry:

    • The molecular ion peak would appear at m/z 182

    • Fragmentation patterns would likely include the loss of COOH and various cleavages of the trithiane ring

Computational Studies

Computed Properties

Computational studies provide valuable information about the structural and electronic properties of trithiane-2-carboxylic acid:

Computational PropertyValueMethodReference
Complexity~105-110 (estimated)Cactvs
Covalently-Bonded Unit Count1PubChem
Rotatable Bond Count1Cactvs
Stereocenter Count0PubChem

Electronic Structure

The electronic structure of trithiane-2-carboxylic acid is influenced by the three sulfur atoms in the ring system, which contribute to its unique reactivity patterns:

  • The sulfur atoms introduce frontier molecular orbital interactions that differ from purely carbon-based systems

  • The carboxylic acid group interacts electronically with the ring system, potentially influencing tautomerization and acid-base behavior

  • The conformation of the ring likely adopts a chair-like structure similar to other six-membered heterocycles

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